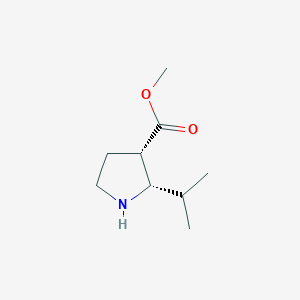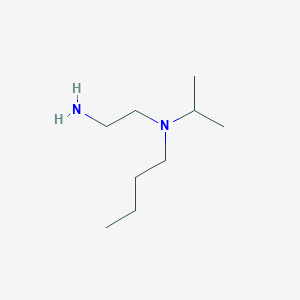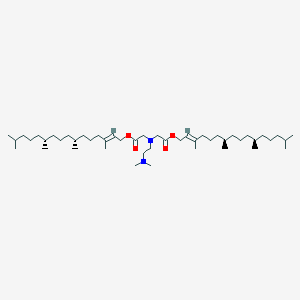
2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of difluorophenyl and methylthio groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.
Addition of Methylthio Group: The methylthio group can be added via a thiolation reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Functionalized aromatic derivatives
Wissenschaftliche Forschungsanwendungen
2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazolidinones.
Medicine: Investigation of its therapeutic potential, particularly in anti-inflammatory, antimicrobial, or anticancer research.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid would depend on its specific biological target. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The difluorophenyl and methylthio groups may enhance binding affinity or selectivity towards specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broad class with diverse biological activities.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups, often used in medicinal chemistry for their enhanced metabolic stability.
Uniqueness
The unique combination of difluorophenyl, methylthio, and thiazolidinone moieties in 2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
2101208-39-1 |
|---|---|
Molekularformel |
C18H14F2N2O3S2 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2-[3-(3,4-difluorophenyl)-2-(3-methylsulfanylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C18H14F2N2O3S2/c1-26-12-4-2-3-10(7-12)21-18-22(11-5-6-13(19)14(20)8-11)17(25)15(27-18)9-16(23)24/h2-8,15H,9H2,1H3,(H,23,24) |
InChI-Schlüssel |
STHLKDJVMZZKQT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)


![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)







